![molecular formula C31H30N6 B12542745 5,5'-Methylenebis[1-ethyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole] CAS No. 143266-99-3](/img/structure/B12542745.png)
5,5'-Methylenebis[1-ethyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Methylenebis[1-ethyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole] is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a unique structure with two benzimidazole units connected by a methylene bridge, each substituted with an ethyl group and a 6-methylpyridin-2-yl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Methylenebis[1-ethyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole] typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.
Substitution with pyridine: The benzimidazole core is then reacted with 6-methylpyridine derivatives to introduce the pyridine moiety.
Methylene bridge formation: The final step involves the formation of the methylene bridge connecting the two benzimidazole units. This can be done using formaldehyde or other methylene donors under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, high-throughput screening for optimal reaction conditions, and employing catalysts to increase yield and reduce reaction time.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-Methylenebis[1-ethyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzimidazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce partially or fully reduced benzimidazole derivatives.
Aplicaciones Científicas De Investigación
5,5’-Methylenebis[1-ethyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole] has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its anticancer properties and potential use in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 5,5’-Methylenebis[1-ethyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole] involves its interaction with specific molecular targets. The compound can bind to DNA, proteins, or enzymes, disrupting their normal function. This binding can inhibit cell proliferation, induce apoptosis, or interfere with metabolic pathways, making it a potential therapeutic agent.
Comparación Con Compuestos Similares
Similar Compounds
1-ethyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole: A simpler analog lacking the methylene bridge.
5,5’-Methylenebis[1H-benzimidazole]: Lacks the ethyl and pyridine substitutions.
2-(6-methylpyridin-2-yl)-1H-benzimidazole: Lacks the ethyl group and methylene bridge.
Uniqueness
5,5’-Methylenebis[1-ethyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole] is unique due to its dual benzimidazole structure connected by a methylene bridge, along with the specific ethyl and pyridine substitutions. This unique structure contributes to its diverse chemical reactivity and potential biological activities.
Propiedades
Número CAS |
143266-99-3 |
|---|---|
Fórmula molecular |
C31H30N6 |
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
1-ethyl-5-[[1-ethyl-2-(6-methylpyridin-2-yl)benzimidazol-5-yl]methyl]-2-(6-methylpyridin-2-yl)benzimidazole |
InChI |
InChI=1S/C31H30N6/c1-5-36-28-15-13-22(18-26(28)34-30(36)24-11-7-9-20(3)32-24)17-23-14-16-29-27(19-23)35-31(37(29)6-2)25-12-8-10-21(4)33-25/h7-16,18-19H,5-6,17H2,1-4H3 |
Clave InChI |
HBYJFZZIOKZNHY-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)CC3=CC4=C(C=C3)N(C(=N4)C5=CC=CC(=N5)C)CC)N=C1C6=CC=CC(=N6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



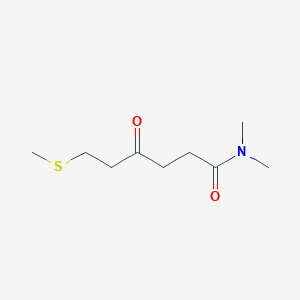
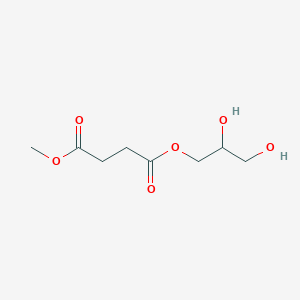
![2,7-Bis[4-(hexyloxy)naphthalen-1-yl]-9,9-dimethyl-9H-fluorene](/img/structure/B12542678.png)

![1-Butanamine, 4-[(4-methoxyphenyl)methoxy]-](/img/structure/B12542686.png)
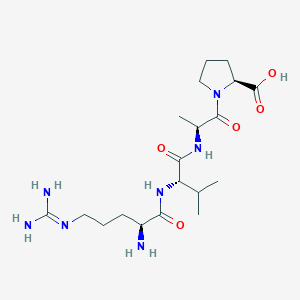
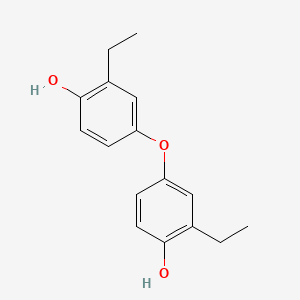

![3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethoxybenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12542710.png)
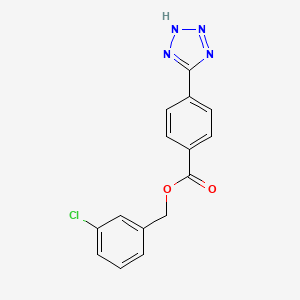

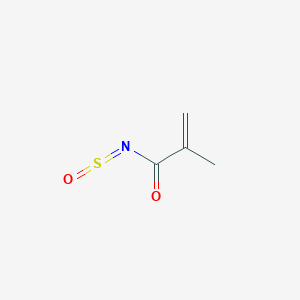
![Methyl 30-[(4-methylbenzene-1-sulfonyl)oxy]triacontanoate](/img/structure/B12542729.png)
